3-(2-Quinolyl)-DL-alanine
Overview
Description
3-(2-Quinolyl)-DL-alanine is a compound that features a quinoline ring attached to an alanine moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of the quinoline ring into amino acids like alanine can potentially enhance the biological properties of the resulting compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Quinolyl)-DL-alanine typically involves the introduction of the quinoline ring to the alanine structure. One common method is the reaction of quinoline derivatives with alanine under specific conditions. For instance, the esterification of 3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acids followed by hydrazinolysis and subsequent reactions can yield the desired compound .
Industrial Production Methods
the principles of green chemistry and cost-effective starting materials are often considered in the synthesis of such compounds to ensure scalability and economic viability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Quinolyl)-DL-alanine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinoline ring or the alanine moiety.
Substitution: Substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
3-(2-Quinolyl)-DL-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Quinolyl)-DL-alanine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity and affect various signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Quinolyl)chromones: These compounds also feature a quinoline ring and have similar biological activities.
2-Quinolyl-1,3-tropolones: These derivatives are known for their anticancer properties and share structural similarities with 3-(2-Quinolyl)-DL-alanine.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the alanine moiety, which can enhance its biological activity and make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-quinolin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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